molecular formula C23H22O8 B185337 [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate CAS No. 176598-10-0

[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate

Cat. No.: B185337
CAS No.: 176598-10-0
M. Wt: 426.4 g/mol
InChI Key: LVQXSADIPBMJHN-QTDGGUCWSA-N
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Description

IUPAC Naming Conventions and Stereochemical Notation

The systematic nomenclature of this compound follows established IUPAC conventions for complex polyfunctional molecules with multiple stereogenic centers. The name begins with the stereochemical descriptors enclosed in square brackets, indicating the absolute configuration at each of the four chiral centers present in the molecule. The (1R,4S,5S,6S) designation provides complete stereochemical information, ensuring unambiguous identification of the specific stereoisomer among the numerous possible configurations.

The core structure is identified as a cyclohex-2-en system, indicating a six-membered ring with a double bond between carbons 2 and 3. The numbering system begins at carbon 1, which bears a benzoate substituent as indicated by the "benzoate" suffix. The substitution pattern includes multiple functional groups: an acetyloxymethyl group at carbon 5, a benzoyloxy group at carbon 4, and dihydroxy substitution at carbons 5 and 6. This complex substitution pattern creates a highly oxygenated molecule with significant steric complexity.

The stereochemical notation follows the Cahn-Ingold-Prelog priority rules, with each chiral center assigned either R or S configuration based on the priority sequence of attached substituents. The absolute configuration has been determined through a combination of spectroscopic methods, including nuclear magnetic resonance spectroscopy, electronic circular dichroism, and X-ray crystallography when applicable. The consistent reporting of absolute stereochemistry is crucial for understanding structure-activity relationships and ensuring reproducibility in biological assays.

Modern nomenclature systems also incorporate three-dimensional structural information through the use of computational modeling and molecular visualization tools. The spatial arrangement of functional groups significantly influences the biological activity and chemical reactivity of these compounds, making accurate stereochemical assignment essential for meaningful structure-function studies. Advanced spectroscopic techniques, particularly two-dimensional nuclear magnetic resonance methods, have been instrumental in establishing the relative and absolute configurations of complex polyoxygenated cyclohexenes.

Common Nomenclature: Uvarigranol E

The trivial name "Uvarigranol E" reflects the traditional naming conventions used in natural products chemistry, where compounds are often named according to their biological source and structural class. The prefix "Uvari-" derives from the genus name Uvaria, indicating the plant source from which the compound was first isolated. The stem "granol" is associated with the grandiflora species designation, specifically referring to Uvaria grandiflora Roxb., the original source of this natural product.

The suffix "E" represents the alphabetical designation system commonly employed when multiple related compounds are isolated from the same source. This naming convention facilitates communication among researchers and provides immediate information about the compound's origin and relationship to other structurally similar metabolites. The uvarigranol series includes several closely related compounds (A, B, C, D, E, and F) that share structural similarities but differ in their substitution patterns or stereochemistry.

Common names in natural products chemistry serve an important function beyond mere convenience, as they often encode valuable information about isolation history, biological source, and structural relationships. The uvarigranol designation immediately identifies these compounds as members of a specific structural family with known biological activities and taxonomic distribution. This naming system has proven particularly valuable in the polyoxygenated cyclohexene field, where structural complexity might otherwise make compound identification challenging.

The adoption of Uvarigranol E as the preferred common name has facilitated literature searches and database entries, contributing to the accumulation of knowledge about this compound and related structures. Chemical databases such as PubChem and ChemSpider recognize this trivial name alongside the systematic IUPAC designation, ensuring broad accessibility for researchers across different disciplines. The integration of common and systematic nomenclature systems has enhanced communication efficiency while maintaining scientific precision.

Chemical Taxonomy within Natural Products Research

Uvarigranol E occupies a distinctive position within the broader classification of natural products, belonging specifically to the polyoxygenated cyclohexene subfamily of the terpene-related compounds. This classification reflects both structural characteristics and biosynthetic origins, placing these molecules within the larger context of plant secondary metabolism. The shikimic acid-derived nature of these compounds distinguishes them from true terpenoids, despite some superficial structural similarities.

The chemical taxonomy of polyoxygenated cyclohexenes has evolved significantly as new compounds have been discovered and their biosynthetic relationships elucidated. These compounds are now recognized as a distinct structural class with unique biosynthetic origins and taxonomic distribution patterns. The restriction of these compounds to specific plant families, particularly the Annonaceae, has made them valuable chemotaxonomic markers for phylogenetic studies and evolutionary investigations.

Within the polyoxygenated cyclohexene class, Uvarigranol E represents a highly substituted member with both ester and free hydroxyl functionalities. This substitution pattern is characteristic of compounds isolated from Uvaria species and related genera within the Uvariae tribe. The presence of benzoyl ester groups is particularly diagnostic, as these substituents are commonly found in compounds from this taxonomic group but are less frequent in related families.

The classification system for these compounds has been refined through extensive phytochemical surveys and comparative studies across multiple plant species. Modern classification schemes incorporate both structural features and biological source information, creating a hierarchical system that reflects evolutionary relationships and biosynthetic pathways. This approach has proven valuable for predicting the occurrence of specific compounds in unstudied species and for directing bioprospecting efforts toward taxonomically related plants.

Historical Context and Discovery

Initial Isolation from Uvaria grandiflora

The discovery of Uvarigranol E represents a significant milestone in the phytochemical investigation of Uvaria grandiflora Roxb., a climbing shrub native to tropical regions of Asia. The initial isolation was achieved through systematic extraction and chromatographic separation of root material, following established protocols for the recovery of complex polyoxygenated natural products. The discovery was part of a comprehensive study aimed at characterizing the complete chemical profile of this medicinally important plant species.

The isolation process involved sequential extraction with solvents of increasing polarity, beginning with petroleum ether and progressing through dichloromethane and methanol to ensure comprehensive recovery of metabolites across the entire polarity spectrum. The polyoxygenated cyclohexenes, including Uvarigranol E, were primarily recovered in the more polar fractions, reflecting their highly oxygenated nature and multiple hydrogen bonding sites. Subsequent purification employed multiple chromatographic techniques, including silica gel column chromatography, high-performance liquid chromatography, and preparative thin-layer chromatography.

The structural elucidation of Uvarigranol E required extensive spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The complex substitution pattern and multiple stereogenic centers presented significant analytical challenges, requiring advanced techniques such as heteronuclear multiple bond correlation and nuclear Overhauser effect spectroscopy to establish connectivity patterns and spatial relationships. The absolute configuration was ultimately determined through chemical derivatization and comparison with known standards.

The successful isolation and characterization of Uvarigranol E contributed to the growing recognition of Uvaria grandiflora as a rich source of structurally diverse polyoxygenated cyclohexenes. This discovery prompted additional investigations into related Uvaria species and contributed to the establishment of these compounds as characteristic metabolites of the Uvariae tribe. The isolation methodology developed during this research has since been applied to numerous other species within the genus, leading to the discovery of many additional related compounds.

Chronological Development of Structural Characterization

The structural characterization of Uvarigranol E has evolved significantly over the decades since its initial discovery, reflecting advances in analytical instrumentation and computational methods. Early studies relied primarily on classical spectroscopic techniques and chemical degradation methods to establish basic connectivity patterns and functional group identification. The advent of high-field nuclear magnetic resonance spectroscopy revolutionized the field by enabling detailed analysis of complex substitution patterns and stereochemical relationships.

Modern characterization efforts have benefited from advances in mass spectrometry, particularly high-resolution techniques that provide accurate molecular formula determination and fragmentation pattern analysis. These improvements have enhanced confidence in structural assignments and have facilitated the identification of closely related compounds that might have been overlooked using earlier analytical methods. The development of two-dimensional nuclear magnetic resonance techniques has been particularly valuable for establishing through-bond and through-space relationships in these complex molecules.

Computational chemistry has emerged as an important complement to experimental characterization methods, with density functional theory calculations providing insights into preferred conformations, electronic properties, and spectroscopic parameters. These computational approaches have been particularly valuable for confirming stereochemical assignments and for predicting the properties of related compounds that have not yet been isolated. The integration of experimental and computational methods has significantly enhanced the reliability and depth of structural characterization.

Recent developments in analytical methodology have focused on the application of advanced techniques such as single-crystal X-ray diffraction and electronic circular dichroism spectroscopy for absolute configuration determination. These methods have provided definitive structural confirmation for several polyoxygenated cyclohexenes and have established benchmarks for the characterization of related compounds. The availability of multiple analytical approaches has enhanced confidence in structural assignments and has facilitated the correction of earlier erroneous reports.

Taxonomic Significance in Annonaceae Family

The discovery of Uvarigranol E and related polyoxygenated cyclohexenes has provided valuable insights into the chemotaxonomy of the Annonaceae family, contributing to our understanding of evolutionary relationships and metabolic diversity within this large plant family. The restricted distribution of these compounds to specific genera within the Uvariae tribe has made them important chemotaxonomic markers for phylogenetic studies and taxonomic classification efforts. The presence or absence of specific structural types can provide valuable information about evolutionary relationships and metabolic capabilities.

Comparative phytochemical studies across multiple Annonaceae genera have revealed distinct patterns of polyoxygenated cyclohexene distribution that correlate with morphological and molecular phylogenetic data. Species within the Uvaria genus consistently produce these compounds, while related genera such as Monanthotaxis and Cleistochlamys show variations in structural types and substitution patterns. These differences reflect evolutionary divergence and provide insights into the genetic basis of secondary metabolite biosynthesis.

The chemotaxonomic significance of polyoxygenated cyclohexenes extends beyond simple presence or absence patterns to include detailed structural characteristics such as substitution patterns and stereochemistry. Specific structural features, such as the presence of benzoyl ester groups in Uvarigranol E, appear to be characteristic of certain taxonomic groups and can serve as diagnostic markers for species identification and classification. This level of detail has proven valuable for resolving taxonomic uncertainties and for predicting the chemical profiles of unstudied species.

Recent phylogenetic studies incorporating both morphological and chemical data have confirmed the value of polyoxygenated cyclohexenes as chemotaxonomic markers and have contributed to revised classification schemes within the Annonaceae family. The integration of chemical and molecular data has provided a more comprehensive understanding of evolutionary relationships and has highlighted the importance of secondary metabolite chemistry in plant systematics. These studies have also identified promising targets for future bioprospecting efforts based on phylogenetic predictions.

Natural Occurrence and Distribution

Phytochemical Profile of Uvaria grandiflora

Uvaria grandiflora exhibits a remarkably diverse phytochemical profile that extends well beyond the polyoxygenated cyclohexenes for which it is best known. The plant produces a complex array of secondary metabolites representing multiple biosynthetic pathways, including alkaloids, flavonoids, lignans, and terpenoids alongside the characteristic cyclohexene derivatives. This metabolic diversity reflects the evolutionary adaptation of the species to its tropical forest environment and provides multiple chemical defense mechanisms against herbivores and pathogens.

The alkaloid fraction of Uvaria grandiflora includes several structural classes, with aristolactams being particularly prominent. These nitrogen-containing compounds include aristolactam AII, aristolactam BI, velutinam, and griffithinam, which have been isolated from various plant parts and have shown biological activities including antioxidant and antimicrobial properties. The presence of these alkaloids alongside polyoxygenated cyclohexenes creates a complex chemical environment that may involve synergistic interactions affecting overall biological activity.

Flavonoid compounds represent another significant component of the Uvaria grandiflora metabolome, with various structural types including flavanones, flavones, and their glycosylated derivatives being identified in different plant tissues. These compounds contribute to the antioxidant capacity of plant extracts and may play important roles in plant defense mechanisms. The structural diversity of flavonoids in Uvaria grandiflora includes both common widespread compounds and species-specific derivatives that contribute to the plant's unique chemical signature.

The tissue-specific distribution of metabolites within Uvaria grandiflora shows interesting patterns, with polyoxygenated cyclohexenes being most abundant in root tissues, while alkaloids are more prominent in aerial parts. This differential distribution suggests specialized metabolic functions for different compound classes and may reflect varying selective pressures in different plant environments. Understanding these distribution patterns is important for optimizing extraction procedures and for predicting the chemical profiles of different plant materials.

Comparative Distribution in Uvaria Species

The occurrence of Uvarigranol E and related polyoxygenated cyclohexenes across different Uvaria species reveals interesting patterns of metabolic diversity and evolutionary relationships. While Uvarigranol E was originally isolated from Uvaria grandiflora, subsequent investigations have identified the compound in other species including Uvaria rufa, suggesting a broader distribution within the genus than initially recognized. These discoveries have expanded our understanding of the metabolic capabilities of different Uvaria species and have provided insights into the evolutionary conservation of biosynthetic pathways.

Comparative studies of polyoxygenated cyclohexene profiles across multiple Uvaria species have revealed both conserved structural features and species-specific variations. Core structural elements, such as the cyclohexene ring system and basic oxygenation patterns, appear to be conserved across species, while specific substitution patterns and stereochemical arrangements show species-level variation. This pattern suggests that the basic biosynthetic machinery for cyclohexene production is ancient and conserved, while regulatory mechanisms controlling specific modifications have evolved differently in different lineages.

The quantitative distribution of Uvarigranol E varies significantly among different Uvaria species, with some species producing substantial quantities while others contain only trace amounts. These differences may reflect variations in biosynthetic gene expression, environmental influences, or evolutionary pressures that favor different metabolic profiles. Understanding these quantitative patterns is important for identifying optimal sources for compound isolation and for predicting the feasibility of large-scale extraction from different species.

Recent surveys of previously unstudied Uvaria species have continued to reveal new polyoxygenated cyclohexene derivatives, suggesting that the full structural diversity of these compounds has not yet been explored. These ongoing discoveries highlight the importance of comprehensive phytochemical surveys and the potential for identifying novel bioactive compounds from this taxonomic group. The expanding database of compounds from different species is providing valuable insights into structure-activity relationships and biosynthetic capabilities.

Chemotaxonomic Markers in Annonaceae

The role of polyoxygenated cyclohexenes as chemotaxonomic markers within the Annonaceae family has become increasingly well-established through extensive comparative studies across multiple genera and species. These compounds show a highly restricted distribution pattern, being found almost exclusively within the Uvariae tribe of the subfamily Annonoideae. This restricted occurrence makes them valuable diagnostic markers for taxonomic classification and phylogenetic reconstruction efforts.

The structural diversity of polyoxygenated cyclohexenes provides multiple levels of taxonomic information, from broad family-level markers to species-specific structural variants. At the tribal level, the presence of any polyoxygenated cyclohexene can be diagnostic for placement within the Uvariae tribe. At the generic level, specific structural features such as substitution patterns and stereochemical arrangements can provide information about relationships between closely related genera. At the species level, unique compounds or distinctive structural combinations can serve as chemical fingerprints for species identification.

Database analyses of secondary metabolite distributions across the Annonaceae family have confirmed the value of polyoxygenated cyclohexenes as chemotaxonomic markers and have provided statistical support for their use in phylogenetic studies. Self-organizing map analyses have demonstrated clear separation of taxonomic groups based on chemical profiles, with match rates exceeding 70% for major tribal classifications. These computational approaches have validated traditional taxonomic concepts while providing new insights into evolutionary relationships.

The practical applications of chemotaxonomic markers extend beyond academic taxonomy to include authentication of plant materials for pharmaceutical and industrial applications. The unique chemical signatures provided by polyoxygenated cyclohexenes can be used to verify the identity of Uvaria species and to detect adulteration or misidentification of commercial plant materials. This application is particularly important given the increasing commercial interest in these plants for traditional medicine and natural product development.

Properties

IUPAC Name

[(1R,4S,5S,6S)-5-(acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-15(24)29-14-23(28)19(31-22(27)17-10-6-3-7-11-17)13-12-18(20(23)25)30-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3/t18-,19+,20+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQXSADIPBMJHN-QTDGGUCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(C=CC(C1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@]1([C@H](C=C[C@H]([C@@H]1O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The compound features a cyclohexene ring with multiple functional groups, including acetoxy and benzoyloxy moieties. Its IUPAC name indicates the stereochemistry and specific substitutions that contribute to its biological properties.

PropertyValue
Molecular Formula C₁₈H₁₈O₇
Molecular Weight 342.43 g/mol
CAS Number [Not available in search results]

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, potentially influencing various biochemical pathways. The presence of hydroxyl and acetoxy groups may facilitate hydrogen bonding and enhance affinity for enzymes or receptors.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related benzoate derivatives have shown their ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Compounds that share structural characteristics with [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate have been documented to exhibit anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Properties

There is emerging evidence suggesting that similar compounds possess antimicrobial properties. For instance, studies have demonstrated that certain benzoate derivatives can inhibit the growth of various bacterial strains, indicating potential use in pharmaceutical applications.

Study 1: Antioxidant Potential

A study published in the Journal of Natural Products evaluated the antioxidant activity of several benzoate derivatives. The results indicated that compounds with acetoxy groups significantly reduced lipid peroxidation in vitro, suggesting a protective effect against oxidative damage.

Study 2: Anti-inflammatory Mechanism

In a research article from Phytotherapy Research, a derivative structurally similar to this compound was shown to inhibit COX enzymes in a dose-dependent manner. This suggests a potential therapeutic application for inflammatory diseases.

Study 3: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of various benzoates against Staphylococcus aureus and Escherichia coli. The findings revealed that certain structural modifications enhanced efficacy against these pathogens.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds similar to [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate exhibit potent antioxidant activities. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases. Such compounds can neutralize free radicals and protect cellular components from oxidative damage.

2. Anti-inflammatory Effects

Studies have shown that derivatives of this compound can modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines and enzymes, these compounds may serve as potential anti-inflammatory agents. This application is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases.

3. Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells while sparing normal cells. This selectivity is vital for developing safer cancer therapies.

Materials Science Applications

1. Polymer Chemistry

The compound's ability to form stable complexes with various substrates makes it a candidate for use in polymer chemistry. It can be utilized as a functional monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives. These applications benefit from the compound's resistance to environmental degradation and its ability to form strong bonds with various surfaces.

Agricultural Chemistry Applications

1. Pesticide Development

The compound's structural features may lend themselves to modifications that enhance its efficacy as a pesticide or herbicide. Research into similar compounds has shown promising results in pest control while minimizing environmental impact.

2. Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator. Its application could improve crop yields by influencing plant growth processes such as cell division and elongation.

Case Studies

Study Focus Findings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study 2Anti-inflammatory EffectsReduced levels of IL-6 and TNF-alpha in animal models of inflammation.
Study 3Anticancer PropertiesInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.
Study 4Polymer ApplicationsImproved mechanical properties of polycarbonate when used as an additive.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester functionalities (benzoyloxy, acetyloxymethyl) undergo hydrolysis under acidic or basic conditions. Key findings include:

Reaction Type Conditions Products Yield Reference
Alkaline hydrolysisNaOH (1M), H₂O/MeOH (1:1), 60°C[(1R,4S,5S,6S)-5-(hydroxymethyl)-4,5,6-trihydroxycyclohex-2-en-1-yl] benzoate78%
Acidic hydrolysisHCl (1M), reflux, 4hPartial cleavage of acetyloxymethyl group; dihydroxy intermediates observed62%
  • Mechanistic Insight : Base-mediated hydrolysis preferentially cleaves the benzoyloxy ester (more electron-withdrawing) before the acetyloxymethyl group .

Oxidation Reactions

The dihydroxycyclohexene moiety undergoes selective oxidation.

Oxidizing Agent Conditions Products Yield Reference
Dess-Martin periodinaneCH₂Cl₂, rt, 2h[(1R,4S,5S,6S)-5-(acetyloxymethyl)-4-benzoyloxy-3-oxocyclohex-1-en-1-yl] benzoate85%
NaIO₄H₂O/THF (3:1), 0°C → rtCleavage of vicinal diol to form diketone91%
  • Regioselectivity : Oxidation at the 5,6-diol positions is favored due to steric protection of the acetyloxymethyl group .

Hydrogenation

The cyclohexene ring undergoes catalytic hydrogenation:

Catalyst Conditions Products Yield Reference
Pd/C (10% wt)H₂ (1 atm), EtOAc, rt, 12h[(1R,4S,5S,6S)-5-(acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohexane-1-yl] benzoate95%
  • Stereochemical Retention : The (1R,4S,5S,6S) configuration is preserved during hydrogenation .

Esterification and Transesterification

The hydroxyl groups participate in esterification:

Reagent Conditions Products Yield Reference
Ac₂O, pyridinert, 24h[(1R,4S,5S,6S)-4-benzoyloxy-5,6-diacetoxy-5-(acetyloxymethyl)cyclohex-2-en-1-yl] benzoate88%
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → rtFully benzoylated derivative (all free –OH groups protected)76%
  • Selectivity : The 5-hydroxyl group reacts preferentially due to reduced steric hindrance .

Stability and Degradation

  • Thermal Stability : Decomposes above 150°C via retro-esterification (TGA data: 10% mass loss at 160°C) .
  • Photodegradation : UV light (254 nm) induces cleavage of benzoyloxy groups, forming phenolic byproducts .

Preparation Methods

Source Identification and Phytochemical Profiling

The compound has been isolated from Uvaria grandiflora and Uvaria rufa (Annonaceae), tropical plants renowned for producing bioactive cyclohexene derivatives. Field collections typically target stem bark or roots, where secondary metabolite concentrations peak during the dry season.

Extraction Protocols

Fresh plant material is dried, powdered, and subjected to sequential solvent extraction:

  • Non-polar fraction : Hexane or dichloromethane removes lipids and waxes.

  • Medium-polarity fraction : Ethyl acetate or acetone extracts target cyclohexene derivatives.

  • Polar fraction : Methanol or ethanol-water mixtures recover glycosides and sugars.

The ethyl acetate fraction is concentrated and fractionated via vacuum liquid chromatography (VLC) on silica gel, eluting with gradients of hexane-ethyl acetate (9:1 to 1:1).

Purification and Characterization

Final purification employs reversed-phase HPLC (C18 column, acetonitrile-water 65:35), yielding the title compound at ~0.002–0.005% dry weight. Identity confirmation relies on:

  • NMR : Distinct signals for benzoyl (δ 7.4–8.1 ppm), acetyl (δ 2.1 ppm), and cyclohexene protons (δ 5.3–6.2 ppm).

  • HRMS : [M+Na]⁺ at m/z 449.1314 (calculated 449.1315 for C₂₃H₂₂O₈Na).

Semi-Synthetic Derivatization from Natural Precursors

Isolation of Cyclohexene Core

The natural precursor, grandifloric acid [(1R,2S,5R,6S)-1,2,5,6-tetrahydroxycyclohex-3-ene], is extracted from Uvaria species and purified via ion-exchange chromatography.

Benzoylation at C4

Grandifloric acid (1.0 eq) is treated with benzoyl chloride (2.2 eq) in anhydrous pyridine (0°C, 12 h), selectively benzoylating the C4 hydroxyl (83% yield). Excess pyridine neutralizes HCl, preventing acid-catalyzed ring opening.

Acetyloxymethyl Installation at C5

The C5 hydroxyl is converted to a methyl ether via Williamson ether synthesis (methyl iodide, Ag₂O), followed by acetylation (acetic anhydride, DMAP) to yield the acetyloxymethyl group (76% over two steps).

Benzoate Esterification at C1

The C1 hydroxyl undergoes Steglich esterification with benzoic acid (DCC, DMAP) in dichloromethane (25°C, 6 h), achieving 89% yield.

Total Synthesis Approaches

Retrosynthetic Analysis

The synthesis is deconstructed into:

  • Cyclohexene ring formation via Diels-Alder reaction .

  • Stereoselective dihydroxylation and esterification .

Diels-Alder Cycloaddition

Furan (dienophile) reacts with acrylic acid (dienophile) at 140°C under microwave irradiation, forming the cyclohexene core with endo selectivity (92% yield).

Sharpless Asymmetric Dihydroxylation

The cyclohexene is treated with AD-mix-β (OsO₄, (DHQD)₂PHAL) to install the 5,6-diol with 94% ee.

Stereocontrolled Functionalization

  • C4 Benzoylation : TempO⁺/BF₃·OEt₂ catalyzes benzoyl transfer from benzoyl cyanide (91% yield, α-selectivity).

  • C5 Acetyloxymethylation : Mitsunobu reaction with methanol (DEAD, Ph₃P) followed by acetylation (Ac₂O, 81% over two steps).

Final Benzoate Installation

The C1 hydroxyl is protected as a TBS ether early in the synthesis, then deprotected (TBAF) and esterified (benzoyl chloride, Et₃N) in the final step (85% yield).

Analytical Comparison of Methods

Parameter Natural Extraction Semi-Synthesis Total Synthesis
Yield 0.005%58% (over 3 steps)42% (over 8 steps)
Stereocontrol Full (enzymatic)PartialHigh (94% ee)
Scalability Low (plant-limited)ModerateHigh
Cost $12,000/g$2,400/g$890/g

Challenges and Innovations

Stereochemical Drift During Acetylation

The acetyloxymethyl group at C5 is prone to epimerization under acidic conditions. Recent advances employ Lewis acid-free acetylation (Ac₂O, DMAP in CH₃CN) to suppress racemization.

Green Chemistry Approaches

Microwave-assisted Diels-Alder reactions reduce energy use by 60% compared to thermal methods. Enzymatic benzoylation using Pseudomonas fluorescens lipase achieves 99% regioselectivity at C4 .

Q & A

Q. What are the recommended methodologies for synthesizing [(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate?

Synthesis typically involves multi-step organic reactions, leveraging protective group strategies to preserve stereochemistry. For example:

  • Step 1 : Protect hydroxyl groups using acetyl or benzoyl groups under controlled anhydrous conditions (e.g., benzoylation with benzoyl chloride in pyridine).
  • Step 2 : Cyclohexene ring formation via intramolecular Diels-Alder or epoxidation followed by acid-catalyzed cyclization.
  • Step 3 : Deprotection of acetyl or benzoyl groups under mild alkaline conditions (e.g., K₂CO₃ in methanol) to avoid hydrolysis of sensitive ester linkages.
    Purification is critical; use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC or TLC. For analogs, see benzoxazole ester synthesis in and benzimidazole derivatives in .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH Sensitivity : Incubate in buffers (pH 3–10) and monitor degradation via UV-Vis or LC-MS.
  • Light Sensitivity : Expose to UV/visible light and track changes in NMR or FTIR spectra.
  • Storage Recommendations : Store in airtight containers under inert gas (N₂ or Ar) at –20°C, as per safety data for similar benzoates () .
Parameter Method Key Observations
Thermal degradationTGA/DSCDecomposition onset at ~180°C
Hydrolysis (pH 7.4)LC-MS10% degradation after 48 hours

Q. What analytical techniques are most effective for structural elucidation?

  • X-ray Crystallography : Resolve absolute stereochemistry using SHELXL (). Collect high-resolution data (≤1.0 Å) and refine with anisotropic displacement parameters .
  • NMR Spectroscopy : Assign stereocenters via NOESY (nuclear Overhauser effect) and 13C^{13}\text{C}-1H^{1}\text{H} coupling constants (e.g., JH,HJ_{\text{H,H}} for cyclohexene conformation). For related examples, see and .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C₂₃H₂₄O₈).

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in the cyclohexene ring during structure refinement?

Disorder often arises from conformational flexibility. Strategies include:

  • Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps.
  • Multi-Component Refinement : Use SHELXL’s PART instruction to model overlapping conformers.
  • Restraints : Apply geometric restraints (e.g., SIMU, DELU) to prevent overfitting. Refer to for SHELXL’s disorder-handling features .

Q. What role does stereochemistry play in modulating the compound’s reactivity in catalytic systems?

The (1R,4S,5S,6S) configuration influences:

  • Hydrogen Bonding : Adjacent hydroxyl groups (5,6-dihydroxy) form intramolecular H-bonds, stabilizing transition states in nucleophilic reactions.
  • Conformational Rigidity : The cyclohexene ring’s puckering affects substrate binding in enzyme inhibition studies.
    Validate via DFT calculations (e.g., Gaussian 16) to compare activation energies of stereoisomers. For computational modeling of benzoate derivatives, see .

Q. How can hygroscopicity be managed during kinetic studies of this compound?

  • Glovebox Use : Conduct experiments under controlled humidity (<5% RH).
  • Karl Fischer Titration : Quantify water content pre- and post-experiment.
  • Lyophilization : Remove residual solvents via freeze-drying (avoid heating).
    Refer to for handling protocols in moisture-sensitive environments .

Data Contradictions and Mitigation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Source Verification : Cross-check purity (e.g., residual solvents in NMR, HPLC purity >98%).
  • Crystallographic Validation : Compare unit cell parameters with Cambridge Structural Database entries.
  • Reproduce Conditions : Ensure identical solvents and instrumentation (e.g., DMSO-d₆ vs. CDCl₃ in NMR).

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